molecular formula C18H27N5O2 B2520963 4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 899727-36-7

4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2520963
CAS No.: 899727-36-7
M. Wt: 345.447
InChI Key: GIUCGLPPZYLCNV-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H27N5O2 and its molecular weight is 345.447. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Imidazole derivatives are synthesized through diverse methods, reflecting their broad utility in chemistry and material science. For instance, glycolurils, including imidazole analogues, have found widespread applications in pharmacology, explosives, gelators, and supramolecular chemistry. The development of new synthesis methods for glycolurils and their analogues has been a focal point of research, indicating the compound's significance across scientific disciplines (Kravchenko, Baranov, & Gazieva, 2018). Additionally, reactive imidazole intermediates offer a simplified approach to synthesizing functional aliphatic cyclic carbonates, showcasing the adaptability of imidazole derivatives in polymer chemistry and their potential in biomedical applications due to their low cytotoxicity (Olsson et al., 2014).

Biological and Medicinal Applications

Imidazole derivatives also play a crucial role in medicinal chemistry, serving as building blocks for drugs and therapeutic agents. Their capacity to interact with various enzymes and receptors through diverse weak interactions allows for a broad spectrum of bioactivities. Imidazole-based compounds have been extensively used in clinical settings to treat various diseases, underscoring their importance in drug development and therapeutic interventions (Zhang et al., 2014). Furthermore, novel imidazole derivatives have been synthesized and evaluated for their potential as antidepressant agents, highlighting the ongoing research into their psychological and neurological effects (Zagórska et al., 2016).

Material Science and Catalysis

In material science, imidazole derivatives contribute significantly to the development of N-heterocyclic carbene ligands and their derived ruthenium olefin metathesis catalysts. These compounds have demonstrated high efficiency in macrocyclizations involving ring-closing metatheses, pointing to their utility in synthetic chemistry and industrial applications (Bantreil & Nolan, 2011).

Properties

IUPAC Name

4,7,8-trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-7-8-9-10-21-16(24)14-15(20(6)18(21)25)19-17-22(11(2)3)12(4)13(5)23(14)17/h11H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUCGLPPZYLCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.